2,5-Dimethylstyrene

Stereospecific Polymerization Syndiotactic Polymers Catalysis

2,5-Dimethylstyrene (CAS 2039-89-6) is a styrene derivative distinguished by methyl substituents at the 2- and 5- positions of the benzene ring, yielding a molecular formula of C₁₀H₁₂ and a molecular weight of 132.20 g/mol. This structural arrangement places it among the dimethylstyrene isomers, a class valued for tailoring polymer thermal properties and spectroscopic signatures.

Molecular Formula C10H12
Molecular Weight 132.2 g/mol
CAS No. 2039-89-6
Cat. No. B1584819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dimethylstyrene
CAS2039-89-6
Molecular FormulaC10H12
Molecular Weight132.2 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C=C
InChIInChI=1S/C10H12/c1-4-10-7-8(2)5-6-9(10)3/h4-7H,1H2,2-3H3
InChIKeyDBWWINQJTZYDFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Dimethylstyrene (CAS 2039-89-6): Core Identifiers and Monomer Profile for Specialty Polymer Procurement


2,5-Dimethylstyrene (CAS 2039-89-6) is a styrene derivative distinguished by methyl substituents at the 2- and 5- positions of the benzene ring, yielding a molecular formula of C₁₀H₁₂ and a molecular weight of 132.20 g/mol [1]. This structural arrangement places it among the dimethylstyrene isomers, a class valued for tailoring polymer thermal properties and spectroscopic signatures [1]. As a liquid monomer with a density of 0.904 g/mL at 25 °C, a boiling point of 71-72 °C at 10 mmHg, and a refractive index of n20/D 1.539, it is typically supplied with a stabilizer such as tert-butylcatechol to prevent premature polymerization [1].

Critical Selection Factors: Why 2,5-Dimethylstyrene Cannot Be Replaced by Other Methylstyrene Isomers


The specific 2,5-disubstitution pattern on the styrene ring exerts a distinct, quantifiable influence on both polymerization kinetics and final material properties, precluding simple substitution with other methylstyrenes or unsubstituted styrene. Unlike its monosubstituted or differently disubstituted counterparts, 2,5-dimethylstyrene exhibits unique steric and electronic effects. These manifest as altered reactivity profiles, ranging from complete inhibition under certain stereospecific catalytic conditions [1] to markedly different rate dependencies in radical polymerizations [2], and ultimately yield polymers with significantly higher glass transition temperatures than other isomers . These differences are not incremental; they are substantial and directly impact the suitability of the final polymer for targeted applications in high-temperature environments, advanced copolymer design, and specialized encoding technologies.

Comparative Performance Metrics for 2,5-Dimethylstyrene: Polymerization Behavior and Material Properties


Inhibited Reactivity with Stereospecific Titanium Monometallocene Catalysts

Under Cp*TiCl₃/MAO-catalyzed conditions, 2,5-dimethylstyrene shows a complete inhibition of both homopolymerization and copolymerization with styrene, a stark contrast to monosubstituted styrenes like p-methylstyrene and m-methylstyrene which readily form syndiotactic polymers under the same conditions [1]. This is a critical binary differentiation in catalyst selection and process design.

Stereospecific Polymerization Syndiotactic Polymers Catalysis Monomer Reactivity

Elevated Glass Transition Temperature (Tg) of Poly(2,5-dimethylstyrene) Homopolymer

The glass transition temperature (Tg) of poly(2,5-dimethylstyrene) is reported as 143 °C . This value is substantially higher than that of other dimethylstyrene isomers, such as poly(2,4-dimethylstyrene) with a Tg of 112 °C and poly(3,5-dimethylstyrene) with a Tg of 104 °C . This difference of 31-39 °C translates to significantly different thermal performance windows.

Polymer Physics Thermal Properties Material Science Polymer Characterization

Higher-Order Kinetic Dependence in AIBN-Initiated Radical Polymerization

In radical polymerization initiated by AIBN at 60 °C, the rate equation for 2,5-dimethylstyrene is Rp = const. × [AIBN]^0.4 × [Monomer]^1.4 [1]. This contrasts with other isomers like 3,4-dimethylstyrene and 3,5-dimethylstyrene, which follow a rate equation of Rp = const. × [AIBN]^0.4 × [Monomer]^1.2 [1]. The higher monomer order for 2,5-DMS (1.4 vs. 1.2) signifies a different kinetic behavior and sensitivity to monomer concentration.

Polymer Kinetics Radical Polymerization Monomer Reactivity AIBN Initiation

Reduced Conjugative Reactivity (Q Value) in Radical Copolymerization

The Q value, a measure of monomer reactivity related to resonance stabilization, for the o,o'-disubstituted group (which includes 2,5-dimethylstyrene) is reported to be approximately one-tenth that of unsubstituted styrene [1]. This places 2,5-DMS in the unconjugated type monomer category.

Copolymerization Q-e Scheme Monomer Reactivity Ratios Alfrey-Price

Spectroscopic Encoding Capability in Barcoded Resin Applications

Polymers derived from 2,5-dimethylstyrene possess a unique Raman and infrared vibrational fingerprint that enables their use as spectroscopically encoded 'barcoded resins' (BCRs) [1]. In a head-to-head study, BCRs synthesized from 2,5-dimethylstyrene, along with those from 4-methylstyrene, t-butylstyrene, and 2,4-dimethylstyrene, were all used to create a multiplexed immunoassay platform. The platform, using 2,5-dimethylstyrene-based beads, demonstrated a detection limit of 150 ng/mL (approx. 150 pg/bead) for a fluorescently labeled rabbit IgG antigen [2].

Combinatorial Chemistry Biosensing Raman Spectroscopy Immunoassay

Targeted Applications for 2,5-Dimethylstyrene Based on Verified Performance Differentiation


Synthesis of Barcoded Resins for Multiplexed Immunoassays and Combinatorial Chemistry

2,5-Dimethylstyrene is a key monomer for creating spectroscopically encoded polymer beads. The unique Raman and IR fingerprint of poly(2,5-dimethylstyrene) segments serves as a spectral barcode, allowing for the identification of specific beads within a mixture . This technology is directly applied in high-throughput screening, where beads bearing different chemical libraries can be decoded after a binding assay. In an antigen biosensing demonstration, a 2,5-dimethylstyrene-based barcoded resin enabled the detection of 150 ng/mL of a target antigen, highlighting its utility in sensitive, multiplexed bioanalytical platforms [1].

Design of High-Temperature Polymers and Copolymers

Owing to the high glass transition temperature (Tg = 143 °C) of its homopolymer , 2,5-dimethylstyrene is a strategic choice for the synthesis of materials intended for elevated-temperature service. This is in marked contrast to polymers from 2,4-dimethylstyrene (Tg = 112 °C) or 3,5-dimethylstyrene (Tg = 104 °C) . Incorporating 2,5-dimethylstyrene units into copolymers is a validated approach to tailor and enhance the thermal stability and heat deflection temperature of the final product, making it suitable for applications in automotive under-hood components, high-temperature electronics encapsulation, and industrial coatings.

Development of Specialty Copolymers with Tailored Reactivity Profiles

The distinct kinetic behavior and electronic properties of 2,5-dimethylstyrene make it a valuable comonomer for achieving specific reactivity ratios and polymer microstructures. Its low Q value (approx. 1/10 that of styrene) indicates its role as a less reactive, electron-rich monomer in radical copolymerizations, which can be exploited to control composition drift and create gradient copolymers. Furthermore, its compatibility with industrial monomers like acrylonitrile is well-documented; patent literature describes the uncatalyzed thermal copolymerization of 2,5-dimethylstyrene with acrylonitrile over 6-7 days to yield a new polymeric material [1].

Fundamental Studies in Polymer Kinetics and Reaction Engineering

The unique rate dependence on monomer concentration (Rp ∝ [Monomer]^1.4) for 2,5-dimethylstyrene in AIBN-initiated polymerizations makes it an excellent model compound for studying the impact of steric and electronic effects on polymerization kinetics. This behavior, distinct from that of other dimethylstyrene isomers, provides a clear system for validating kinetic models and developing robust process control strategies for specialty polymer manufacturing where precise control over reaction rate is paramount.

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